2-[(Hydroxyimino)methyl]-6-nitrophenol
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Overview
Description
2-[(Hydroxyimino)methyl]-6-nitrophenol is a chemical compound with the molecular formula C7H6N2O4 and a molar mass of 182.13 g/mol . It is also known by its IUPAC name, 2-hydroxy-3-nitrobenzaldehyde oxime . This compound has gained attention in scientific research due to its diverse range of applications and unique chemical properties.
Preparation Methods
The synthesis of 2-[(Hydroxyimino)methyl]-6-nitrophenol typically involves the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the oxime group. The reaction mixture is then purified through recrystallization to obtain the final product in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-[(Hydroxyimino)methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-[(Hydroxyimino)methyl]-6-aminophenol.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(Hydroxyimino)methyl]-6-nitrophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Hydroxyimino)methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules . In biological systems, the compound may exert its effects by modulating oxidative stress pathways and inhibiting microbial growth .
Comparison with Similar Compounds
2-[(Hydroxyimino)methyl]-6-nitrophenol can be compared with other similar compounds, such as:
2-Hydroxy-3-nitrobenzaldehyde: This compound lacks the oxime group but shares similar structural features.
2-[(Hydroxyimino)methyl]-4-nitrophenol: This isomer has the nitro group in a different position, affecting its chemical reactivity and biological activity.
2-[(Hydroxyimino)methyl]-6-aminophenol: This compound is a reduction product of this compound and has different chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLXRYAXTYRUHQ-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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